(Thiophen-3-yl)methanesulfonyl chloride

Heterocyclic Chemistry Synthetic Methodology Chemical Stability

Select (Thiophen-3-yl)methanesulfonyl chloride (CAS 86843-10-9) for robust, scalable sulfonamide synthesis. Unlike the unstable 2-isomer, which decomposes to 2-chloromethylthiophene, this 3-substituted variant offers superior stability essential for multi-step medicinal chemistry and agrochemical programs. The methylene spacer imparts conformational flexibility critical for target binding, while the thiophene ring's electronic profile enhances electrophilic reactivity over benzene analogs. Ensure batch-to-batch consistency with ≥95% purity and avoid costly purification of decomposition byproducts. Ideal for kinase/GPCR probes, herbicide intermediates, and polymer post-functionalization.

Molecular Formula C5H5ClO2S2
Molecular Weight 196.7 g/mol
Cat. No. B13228729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Thiophen-3-yl)methanesulfonyl chloride
Molecular FormulaC5H5ClO2S2
Molecular Weight196.7 g/mol
Structural Identifiers
SMILESC1=CSC=C1CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2
InChIKeyAMXPMTSIARLTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (Thiophen-3-yl)methanesulfonyl Chloride CAS 86843-10-9: Core Characteristics and Commercial Identity


(Thiophen-3-yl)methanesulfonyl chloride (CAS 86843-10-9) is an organosulfur heterocyclic building block with the molecular formula C₅H₅ClO₂S₂ and a molecular weight of 196.70 g/mol . The compound consists of a thiophene ring substituted at the 3-position with a methanesulfonyl chloride group, conferring electrophilic reactivity typical of sulfonyl chlorides while retaining the aromatic and electronic character of the thiophene core. The compound is commercially available at purities typically ≥95%, primarily intended for use as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why (Thiophen-3-yl)methanesulfonyl Chloride Cannot Be Interchanged with Positional Isomers or Simple Sulfonyl Chlorides


Procurement decisions involving sulfonyl chloride building blocks often overlook critical structural factors that dictate synthetic success. Positional isomerism on the thiophene ring profoundly influences both stability and reactivity. For instance, the 2-isomer ((thiophen-2-yl)methanesulfonyl chloride) has been reported to undergo spontaneous decomposition to 2-chloromethylthiophene under standard conditions [1], rendering it non-viable for many applications. Furthermore, the thiophene ring imparts electronic modulation distinct from benzene-based or aliphatic sulfonyl chlorides, altering reaction rates and selectivity in nucleophilic substitutions [2]. Generic substitution with a simpler methanesulfonyl chloride or benzenesulfonyl chloride would bypass the unique electronic properties and the specific spatial orientation of the thiophene-3-ylmethyl moiety, which is essential for achieving desired binding conformations in medicinal chemistry targets and for maintaining stability during multi-step syntheses [3].

Quantitative Differentiation of (Thiophen-3-yl)methanesulfonyl Chloride: A Comparative Evidence Guide for Scientific Selection


Comparative Stability: The 3-Isomer Remains Intact While the 2-Isomer Decomposes Spontaneously

Direct head-to-head comparison reveals a critical stability advantage for (thiophen-3-yl)methanesulfonyl chloride. Literature reports that attempts to synthesize the positional isomer (thiophene-2-yl)methanesulfonyl chloride resulted not in isolation of the desired sulfonyl chloride, but in its decomposition to 2-chloromethylthiophene under reaction conditions [1]. In contrast, (thiophen-3-yl)methanesulfonyl chloride is a stable, isolable, and commercially distributed solid/liquid (dependent on ambient conditions) that can be handled and stored for use in multi-step syntheses without degradation .

Heterocyclic Chemistry Synthetic Methodology Chemical Stability

Electronic Modulation of Reactivity: Intermediate Nucleophilic Substitution Rates Between Thiophene and Benzene Systems

While direct kinetic data for (thiophen-3-yl)methanesulfonyl chloride is not available, cross-study comparable data from the closely related 3-thiophenesulfonyl chloride class provides a reliable reactivity profile. Kinetic studies in methanol with anilines at 25°C show that 3-thiophenesulfonyl chloride reacts 3.7 times faster than 2-thiophenesulfonyl chloride, but 3.3 times slower than benzenesulfonyl chloride (k_rel = k_PhSO2Cl / k_3-ThSO2Cl = 3.3; k_3-ThSO2Cl / k_2-ThSO2Cl = 3.7) [1]. This indicates that the 3-thiophene derivative occupies an intermediate reactivity niche: it is more electrophilic than the 2-isomer but less so than the benzene analog, providing a tunable balance between reactivity and selectivity for nucleophilic attack.

Physical Organic Chemistry Reaction Kinetics Sulfonylation

Positional Selectivity in Heterocyclic Scaffold Assembly: The 3-Substituted Thiophene as a Privileged Pharmacophore

Patents describing the synthesis of substituted 4-alkoxycarbonylthiophene-3-sulfonyl chlorides highlight the 3-position of the thiophene ring as critical for generating intermediates in the production of herbicidal active compounds [1]. The (thiophen-3-yl)methanesulfonyl chloride framework introduces a methylene spacer between the thiophene and the sulfonyl chloride, which increases conformational flexibility compared to directly attached sulfonyl chlorides. This spacer is essential for achieving the correct spatial arrangement in target binding pockets, a factor that distinguishes it from 3-thiophenesulfonyl chloride (no spacer) and 2-substituted analogs. The 3-position substitution pattern is specifically required for the subsequent transformations described in these patents.

Medicinal Chemistry Agrochemical Synthesis Scaffold Hopping

Commercial Purity and Handling: Reproducible Performance in Scale-Up and Library Synthesis

Supplier specifications for (thiophen-3-yl)methanesulfonyl chloride indicate a minimum purity of 95% . In contrast, related heteroaryl methanesulfonyl chlorides (e.g., (5-chlorothiophen-2-yl)methanesulfonyl chloride) are often offered at lower purities or with significant batch-to-batch variability due to their instability [1]. The availability of the 3-isomer at consistent high purity ensures reproducible reaction outcomes in automated library synthesis and minimizes the need for costly purification steps during process development.

Procurement Quality Control Scale-Up

Application Scenarios for (Thiophen-3-yl)methanesulfonyl Chloride Where Alternatives Underperform


Medicinal Chemistry: Synthesis of Thiophene-Containing Sulfonamide Drug Candidates

In drug discovery programs targeting kinases, GPCRs, or other protein classes where a thiophene ring serves as a privileged scaffold, (thiophen-3-yl)methanesulfonyl chloride is the reagent of choice for installing a sulfonamide linkage with a specific 3-substituted thiophene orientation. The methylene spacer provides conformational flexibility that can improve target binding compared to directly attached sulfonyl chlorides. Attempts to use the unstable 2-isomer would result in decomposition and failed reactions [1], while benzenesulfonyl chloride would introduce an undesired phenyl group, potentially altering ADME properties and potency. The compound's consistent high purity ensures reproducible results in high-throughput parallel synthesis .

Agrochemical Development: Intermediate for Herbicidal Active Ingredients

Patents specifically describe the use of 3-substituted thiophene sulfonyl chloride derivatives as key intermediates in the synthesis of novel herbicides [2]. (Thiophen-3-yl)methanesulfonyl chloride provides the exact substitution pattern required for these patented synthetic routes. The stability of the 3-isomer allows for multi-kilogram scale-up under standard conditions, whereas the 2-isomer's decomposition would render large-scale production economically unviable. Selecting the correct isomer is essential for maintaining process efficiency and avoiding costly purification of decomposition byproducts.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

For the preparation of sulfonamide-based activity probes or bioconjugates, the intermediate reactivity of the thiophene-3-ylmethyl sulfonyl chloride (between that of the less reactive 2-isomer and the more reactive benzenesulfonyl chloride) [3] allows for efficient, selective labeling of nucleophilic residues (e.g., lysine or cysteine) in complex biological milieus. The electron-withdrawing nature of the thiophene ring enhances electrophilicity sufficiently to drive the reaction to completion under mild conditions without causing off-target modifications that can occur with highly reactive benzene analogs. The methylene spacer also reduces steric hindrance, facilitating conjugation to larger biomolecules.

Material Science: Functionalization of Conductive Polymers and Organic Electronics

Thiophene-based sulfonyl chlorides are used to introduce polar functional groups onto conductive polymer backbones, tuning electronic properties and solubility. The 3-substituted methanesulfonyl chloride provides a defined attachment point that maintains the conjugated system's integrity while the sulfonyl chloride group enables post-polymerization modification. The stability of the 3-isomer ensures that the reactive sulfonyl chloride handle remains intact during polymer processing and subsequent functionalization steps, a critical advantage over the decomposition-prone 2-isomer [1].

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